![molecular formula C11H16N4S2 B1226201 1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)

1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

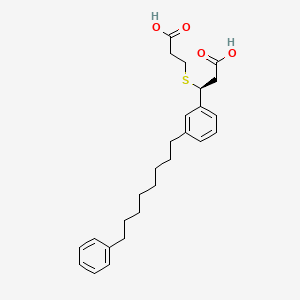

1-ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea is a member of benzenes.

Aplicaciones Científicas De Investigación

Microwave Irradiation Technique in Preparation of Thiourea Derivatives

1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea derivatives have been synthesized using a microwave irradiation method, showing increased efficiency and yield compared to traditional methods. These compounds were analyzed using Spectrometer FT-Infrared (FT-IR), Spectrometer Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. However, antimicrobial studies showed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).

Synthesis and Structural Characterization of Metal Complexes

This thiourea derivative forms complexes with metals, as demonstrated in a study where it formed a hexanuclear copper(I) cluster and a cobalt(III) complex. These complexes were characterized using elemental analyses, IR, magnetic susceptibility, and single-crystal X-ray diffraction data, providing insights into their structural and thermal properties (Singh et al., 2015).

Antimicrobial Activity and Theoretical Studies

Research shows that some derivatives of 1-ethyl-3-phenyl-thiourea possess antimicrobial activities. Theoretical studies using Hyperchem have been conducted on Schiff's bases derived from these compounds to evaluate their stereochemistry and biological activity (Abdel‐Hafez, 2003).

Human Flavin-Containing Monooxygenase Form 2 S-oxygenation

This compound is subject to S-oxygenation by human flavin-containing monooxygenases (FMOs), forming reactive sulfenic acids. Such reactions can drive oxidative stress through a redox cycle, indicating potential bioactivation of thioureas as lung toxicants (Henderson et al., 2004).

Spectroscopic Investigation and Pharmacological Evaluation

This thiourea derivative has been investigated for its role as a ligand in forming stable complexes with transition metals. These metal complexes, particularly zinc-based thioureas, have shown potential as antibacterial and antifungal agents (Shakoor & Asghar, 2021).

Enantioselective Catalysis

Primary amine-thiourea derivatives, including this compound, have been used as catalysts for the conjugate addition of ketones to nitroalkenes. These catalysts exhibit a broad substrate scope and good-to-excellent diastereoselectivity, indicating their potential in asymmetric synthesis (Huang & Jacobsen, 2006).

Photoluminescence Properties and Analytical Applications

1-(2-Hydroxyphenyl)thiourea, a compound related to 1-ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea, demonstrates photoluminescence properties. Its fluorescence is quenched by chromium(VI) ions, a property that has been utilized for chromium(VI) determination in analytical studies (Sunil & Rao, 2015).

Propiedades

Nombre del producto |

1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea |

|---|---|

Fórmula molecular |

C11H16N4S2 |

Peso molecular |

268.4 g/mol |

Nombre IUPAC |

1-benzyl-3-(ethylcarbamothioylamino)thiourea |

InChI |

InChI=1S/C11H16N4S2/c1-2-12-10(16)14-15-11(17)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,14,16)(H2,13,15,17) |

Clave InChI |

HNVKQXJBINMTGG-UHFFFAOYSA-N |

SMILES |

CCNC(=S)NNC(=S)NCC1=CC=CC=C1 |

SMILES canónico |

CCNC(=S)NNC(=S)NCC1=CC=CC=C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)

![2-Amino-4-(2-chlorophenyl)-6-[(4-chlorophenyl)thio]pyridine-3,5-dicarbonitrile](/img/structure/B1226120.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B1226122.png)

![N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)

![1-[[Oxo(3-pyridinyl)methyl]amino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1226131.png)

![3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1226134.png)

![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)

![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)

![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)